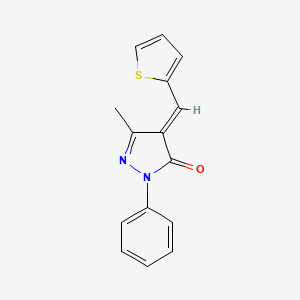

N-(5-benzyl-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(5-benzyl-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide" is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as the 1,3,4-oxadiazole ring and the benzamide moiety, which are commonly found in molecules with various pharmacological properties.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions. For instance, the synthesis of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide involves converting phenyl acetic acid into an ester, then to a hydrazide, and finally cyclizing in the presence of carbon disulfide to afford the 5-benzyl-1,3,4-oxadiazole-2-thiol . Subsequent phases include the preparation of N-substituted-2-bromoacetamides and their reaction with the oxadiazole-thiol to yield the target compounds . This provides insight into the potential synthetic route that could be adapted for the synthesis of the compound .

Molecular Structure Analysis

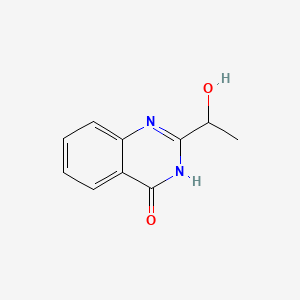

The molecular structure of compounds within this class is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom. This ring is often substituted with various functional groups that can significantly alter the compound's biological activity . The benzamide moiety is another common feature, which is a benzene ring attached to an amide group. This structure is known to interact with biological targets, influencing the compound's pharmacological profile .

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the functional groups attached to the core structure. For example, the imidazolylbenzamides described in one study exhibit electrophysiological activity, indicating that the imidazolyl group can partake in biological interactions . Similarly, the oxadiazole derivatives synthesized in another study were found to be active against enzymes like acetylcholinesterase, suggesting that the oxadiazole ring can engage in chemical reactions with biological macromolecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are largely determined by their molecular structure. The presence of heterocyclic rings, such as oxadiazole, and substituents like the benzyl group, can affect properties like solubility, melting point, and stability. These properties are crucial for the compound's biological activity and pharmacokinetics. Although the specific properties of "N-(5-benzyl-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide" are not detailed in the provided papers, related compounds have been characterized using spectral techniques, which are essential for confirming the structure and purity of synthesized compounds .

科学研究应用

Biochemistry and Pharmacology

- Heme-Oxidized Soluble Guanylyl Cyclase Activation: Similar compounds to N-(5-benzyl-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide have been studied for their ability to activate the heme-enzyme soluble guanylyl cyclase (sGC), an ubiquitous NO receptor. This activation is crucial in NO downstream signaling and generation of cGMP, which has implications in vasodilation and blood pressure regulation (Schindler et al., 2006).

Synthesis and Characterization

- Synthesis of N-Substituted Derivatives: Research has been conducted on the synthesis of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide, which shares a structural similarity with the compound . These derivatives have shown activity against certain enzymes like acetylcholinesterase, which is relevant in the context of neurological disorders and conditions (Siddiqui et al., 2013).

Antibacterial and Antioxidant Activities

- Antibacterial Properties: Several studies have synthesized compounds structurally related to N-(5-benzyl-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide and evaluated their antibacterial activities. These compounds have demonstrated effectiveness against various bacterial strains, highlighting their potential use in treating bacterial infections (Avagyan et al., 2020); (Ur-Rehman et al., 2015).

Anticancer Applications

- PI3K Inhibition and Anticancer Effects: Related compounds have been investigated as PI3K inhibitors and anticancer agents. These studies have shown that such compounds can inhibit the PI3K/AKT/mTOR pathway and significantly reduce tumor growth, suggesting their potential application in cancer therapy (Shao et al., 2014).

安全和危害

I couldn’t find specific information on the safety and hazards associated with this compound.

未来方向

Unfortunately, I couldn’t find any information on the future directions of research or applications for this compound.

属性

IUPAC Name |

N-(5-benzyl-1,3,4-oxadiazol-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O5S/c1-15-13-26(14-16(2)30-15)32(28,29)19-10-8-18(9-11-19)21(27)23-22-25-24-20(31-22)12-17-6-4-3-5-7-17/h3-11,15-16H,12-14H2,1-2H3,(H,23,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGRXCIITVBEZLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-benzyl-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2519707.png)

![[4-[[3-(3-Fluoro-4-methoxyphenyl)triazol-4-yl]methyl]piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B2519708.png)

![3-[(4-Bromophenyl)sulfamoyl]benzoic acid](/img/structure/B2519709.png)

![N-[2-(Ethylamino)-2-oxoethyl]-2-fluoro-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2519714.png)

![3-[4-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-5-(5-methyl-2-thienyl)-1,2,4-oxadiazole](/img/structure/B2519720.png)

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(2,4-dimethoxyphenyl)propan-1-one](/img/structure/B2519721.png)

![2-[5-(4-Methylphenyl)-4-phenyl-1,2,4-triazol-3-ylthio]acetic acid](/img/structure/B2519726.png)

![1-mesityl-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2519727.png)